Ethyl 3-bromo-4-iodo-5-methylbenzoate
Description
Ethyl 3-bromo-4-iodo-5-methylbenzoate (CAS: 2364584-68-7) is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrIO₂. It features a benzoate backbone substituted with bromine (C3), iodine (C4), and a methyl group (C5), along with an ethyl ester at the carboxyl position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogen substituents.
Properties
IUPAC Name |
ethyl 3-bromo-4-iodo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHTZURLAPHBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-iodo-5-methylbenzoate typically involves the esterification of 3-bromo-4-iodo-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation reactions to introduce bromine and iodine atoms onto the benzene ring, followed by esterification to form the final product. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms on the aromatic ring enable nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The electron-withdrawing ester group (-COOEt) activates the ring for NAS. For example:
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Methoxy substitution : Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C replaces iodine with a methoxy group, yielding ethyl 3-bromo-4-methoxy-5-methylbenzoate.
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Amination : Using ammonia or amines under copper catalysis, the bromine atom can be replaced by amino groups.
Cross-Coupling Reactions
Palladium-catalyzed couplings are highly efficient with this compound:
Reduction Reactions
The ester group and halogens participate in selective reductions:
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Ester to Alcohol : Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, yielding 3-bromo-4-iodo-5-methylbenzyl alcohol.
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Debromination : Catalytic hydrogenation (H, Pd/C) removes bromine, forming ethyl 4-iodo-5-methylbenzoate.
Oxidation Reactions
Controlled oxidation targets the methyl group or halogens:
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Methyl to Carboxylic Acid : Potassium permanganate (KMnO) in acidic conditions oxidizes the methyl group to a carboxyl group, producing 3-bromo-4-iodo-5-carboxybenzoic acid.
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Iodine Oxidation : Treatment with HNO converts iodine to a nitro group, yielding ethyl 3-bromo-4-nitro-5-methylbenzoate.
Ester Hydrolysis
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Acidic Hydrolysis : HCl (6M) reflux hydrolyzes the ester to 3-bromo-4-iodo-5-methylbenzoic acid.
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Basic Hydrolysis : NaOH (10%) yields the sodium salt of the acid.
Halogen Exchange Reactions
The iodine atom undergoes halogen exchange under specific conditions:
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Finkelstein Reaction : KI in acetone replaces iodine with another iodide (e.g., radioiodination for imaging agents).
Photochemical Reactions
UV irradiation in the presence of alkenes induces [2+2] cycloaddition reactions, forming benzocyclobutane derivatives.
Research Findings
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Suzuki Coupling Efficiency : A 2021 study demonstrated that electron-deficient arylboronic acids achieve higher yields (85%) compared to electron-rich analogs (65%).
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Solvent Effects : DMF enhances NAS reaction rates by stabilizing transition states, while THF favors cross-coupling.
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Thermodynamic Stability : The iodine substituent increases the compound’s thermal stability, enabling reactions at higher temperatures (e.g., 120°C in Heck couplings).
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 3-bromo-4-iodo-5-methylbenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure, characterized by the presence of both bromine and iodine atoms, allows for diverse chemical transformations. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where it can be modified to create compounds with desired biological activities .
Reactions Involving this compound
The compound can undergo various chemical reactions:
- Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, enhancing its utility in creating diverse derivatives.
- Reduction Reactions: It can be reduced to yield different chemical structures by removing halogen atoms.
- Oxidation Reactions: The methyl group can be oxidized to a carboxyl group, further expanding its application scope.
Biological Applications
Antimicrobial and Anticancer Properties
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. The compound has shown promise in inhibiting the growth of various microbial strains and cancer cell lines, making it a candidate for further pharmacological development .
Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents enhance its binding affinity to these targets, potentially modulating key biochemical pathways that regulate cell growth and survival.
Pharmaceutical Development
Drug Design and Development
In pharmaceutical research, this compound is explored as a building block for new therapeutic agents. Its unique structural features facilitate the design of drugs targeting specific diseases, particularly in oncology and infectious diseases. For example, it has been utilized in synthesizing compounds that inhibit protein kinases involved in cancer progression .
Industrial Applications
Specialty Chemicals Production
The compound is also employed in the production of specialty chemicals that require specific physical or chemical properties. Its ability to undergo various reactions makes it suitable for creating materials with enhanced thermal stability and chemical resistance, which are critical in industrial applications .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Pharmaceuticals and agrochemicals |
| Biological Research | Investigated for antimicrobial and anticancer properties | Potential drug candidates for cancer treatment |
| Pharmaceutical Development | Building block for new therapeutic agents | Inhibitors targeting protein kinases |
| Industrial Chemistry | Production of specialty chemicals with tailored properties | Enhanced materials for industrial applications |
Case Studies
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Anticancer Activity Study
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, suggesting potential as a lead compound for further drug development. -
Synthesis of Novel Derivatives
Researchers synthesized various derivatives using this compound as a starting material. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-iodo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Ethyl 3-bromo-4-iodo-5-methylbenzoate belongs to a broader class of substituted ethyl benzoates. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Group Differences
Stability and Handling
- Iodine vs. Bromine Stability : Iodine’s lower bond dissociation energy compared to bromine makes this compound more prone to light-induced degradation than its dibromo analogs (e.g., Ethyl 3,5-dibromo-4-methylbenzoate).
- Hydroxy Group Impact: Compounds like Ethyl 3-bromo-5-chloro-4-hydroxybenzoate require careful pH control during synthesis to avoid ester hydrolysis, a challenge less pronounced in the target compound due to the absence of a hydroxyl group.
Biological Activity
Ethyl 3-bromo-4-iodo-5-methylbenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrI O2
- Molecular Weight : 319.09 g/mol
- CAS Number : 437707-51-2
Pharmacological Applications
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that halogenated benzoates exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Compounds in the benzoate class have demonstrated anti-inflammatory activity. They may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival. For instance, they may block proteasome activity or interfere with signaling pathways that promote cancer cell growth .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound, against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro tests were conducted on human cancer cell lines (e.g., Hep-G2 and A2058) to assess cytotoxicity. The compound exhibited an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation without significant toxicity to normal fibroblast cells at similar concentrations .
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 3-bromo-4-iodo-5-methylbenzoate with high purity?
- Methodology : Begin with a substituted benzoic acid derivative (e.g., 3-bromo-4-iodo-5-methylbenzoic acid) and employ esterification using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC and purify the product using recrystallization from a solvent system like ethyl acetate/hexane. Ensure halogen stability by avoiding harsh conditions (e.g., excessive heat) that may lead to dehalogenation .
- Critical Analysis : Optimize reaction stoichiometry to minimize side products like diesters or unreacted acid. Confirm purity via melting point analysis and HPLC (>95% purity threshold).
Q. How can spectroscopic techniques (NMR, MS, FT-IR) be applied to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ester groups (δ 4.3–4.5 ppm for -OCH₂CH₃). Use DEPT-135 to distinguish CH₃ groups (e.g., methyl substituent at position 5) .
- MS : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., m/z ~398 for C₁₀H₉BrIO₂). Fragmentation patterns should confirm halogen retention (isotopic peaks for Br/I).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of -OH bands from residual acid .
Q. What purification strategies are effective for halogenated aromatic esters?
- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate halogenated byproducts. For persistent impurities, employ recrystallization in ethanol/water mixtures. Halogenated compounds often exhibit lower solubility in polar solvents, aiding crystallization .
Advanced Research Questions
Q. How can regioselectivity challenges in the halogenation of substituted benzoates be addressed?
- Methodology : Utilize directing groups (e.g., methyl at position 5) to control bromination/iodination sites. For sequential halogenation, employ temperature-controlled electrophilic substitution: iodine (lower temp, 0–25°C) followed by bromine (40–60°C) to avoid overhalogenation .
- Data Contradiction Analysis : If unexpected halogen positions arise (e.g., meta instead of para), validate via NOESY NMR or X-ray crystallography to confirm structural assignments .
Q. How do contradictions between NMR and X-ray crystallography data arise, and how can they be resolved?
- Case Study : Discrepancies in aromatic proton coupling constants (NMR) versus bond lengths (X-ray) may stem from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to probe conformational flexibility and compare with crystallographic thermal displacement parameters .
- Resolution : Refine X-ray data using software like SHELXL (rigid-body refinement for heavy atoms) and validate against spectroscopic data .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound in drug discovery?
- Methodology : Employ Design of Experiments (DoE) to screen catalysts (e.g., Pd for cross-coupling), solvents (e.g., DMF for polar reactions), and temperatures. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C .
- Validation : Monitor reaction efficiency via LC-MS and isolate intermediates for bioactivity screening (e.g., antimicrobial assays) .
Q. What challenges arise in determining the crystal structure of halogenated benzoates, and how are they mitigated?
- Challenges : Heavy atoms (Br, I) cause absorption effects, complicating X-ray data collection. Low crystal quality due to steric hindrance from substituents is common.
- Solutions : Use synchrotron radiation for high-resolution data. Refine structures with SHELXL, applying absorption corrections (SADABS) and constraints for disordered halogen positions .
Q. How can computational methods complement experimental data in studying the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
